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LQOF-G6 functions as a selective inhibitor of the Leishmania major cysteine protease CPB

(LmCPB2.8ACTE), an enzyme crucial for parasite virulence and survival [1].

The table below summarizes the core quantitative and functional data for LQOF-G6:

Parameter Value / Finding Context / Significance

Target LmCPB2.8ACTE (CPB) A cathepsin L-like cysteine protease

Enzyme essential for parasite virulence [1].

Inhibition 6.0 pM The concentration required for 50%

(ICs0) enzyme inhibition [1].

% Inhibition ~73% Percentage of enzyme activity inhibited
by the compound [1].

Selectivity No activity against mammalian cathepsin  High selectivity reduces potential for off-

L or B. target effects and toxicity [1].
Toxicity (in Non-toxic to organs and cell lines; no Analysis of clinical plasma markers in
Vivo) hepatotoxicity or nephrotoxicity observed. treated mice showed a high safety profile

[1].
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Parameter Value / Finding Context / Significance

Key Intramolecular H-bond stabilizing the Z This specific 3D structure is critical for
Structural conformation. strong binding in the enzyme's active site
Motif [1].

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are the methodologies for the core

experiments.

e Enzymatic Inhibition Assay: The inhibitory activity of the guanidine compound against the
recombinant cysteine protease LmCPB2.8ACTE was tested. The percentage of inhibition was
calculated, and the half-maximal inhibitory concentration (ICso) was determined to be 6.0 uM [1].

¢ Selectivity Profiling: The compound's selectivity was confirmed by testing its activity against
mammalian homologues cathepsin L and cathepsin B. LQOF-G6 showed no activity against these
enzymes, establishing its selective anti-parasitic mechanism [1].

¢ In Vivo Toxicity Assessment: Female BALB/c mice were used for toxicity studies. Biochemical
clinical plasma markers were analyzed to assess hepatotoxicity and nephrotoxicity. The compound
was found to be non-toxic toward both organs and several cell lines, with no signs of toxicity observed
in the treated mice [1].

e Structural Characterization:

o X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to determine
the precise three-dimensional structure of the compound [1].

o NMR Spectroscopy: Extensive 1D and 2D NMR experiments (1H, 13C) were conducted in
solution (CDCI3, 253 K) and solid-state to analyze the compound's conformation and hydrogen
bonding [1].

¢ Molecular Docking: Docking simulations were performed to predict the binding mode and interaction
of the inhibitor within the active site of the LmCPB enzyme. These studies explained the contribution
of the compound's conformation to its binding strength and inhibitory activity [1].

Visualizing the Workflow and Mechanism

The following diagram illustrates the integrated experimental and computational workflow used to

characterize this class of inhibitors, from synthesis to mechanistic validation.
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Integrated workflow for LmCPB inhibitor characterization.
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e LmCPB as a Therapeutic Target: Cysteine proteases in Leishmania, particularly those encoded by
the Lmcpb gene array, are cathepsin L-like and are strongly upregulated in the disease-causing
amastigote stage [2]. Inhibiting these enzymes disrupts the parasite's ability to survive within host
macrophages and modulate the host's immune response, making them excellent drug targets [3] [2].

¢ Validating the Mechanism in Related Systems: Supporting the described mechanism, a
palladacycle complex (DPPE 1.1) with antileishmanial activity has also been shown to inhibit the
cathepsin B activity of L. amazonensis amastigotes, confirming that targeting parasite cysteine
proteases is a viable therapeutic strategy [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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